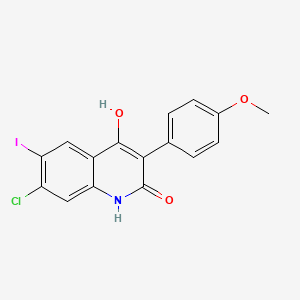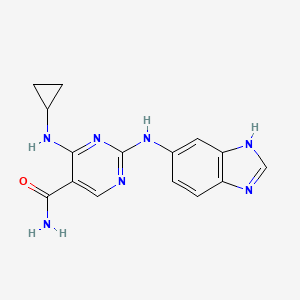
2-(3H-benzimidazol-5-ylamino)-4-(cyclopropylamino)pyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3H-benzimidazol-5-ylamino)-4-(cyclopropylamino)pyrimidine-5-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole moiety linked to a pyrimidine ring, with additional functional groups that contribute to its reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3H-benzimidazol-5-ylamino)-4-(cyclopropylamino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Pyrimidine Ring Construction: The pyrimidine ring is often constructed via cyclization reactions involving appropriate precursors such as amidines or nitriles.
Coupling Reactions: The benzimidazole and pyrimidine moieties are then coupled using reagents like coupling agents (e.g., EDC, DCC) to form the desired compound.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening can be employed to scale up the production process.
化学反应分析
Types of Reactions
2-(3H-benzimidazol-5-ylamino)-4-(cyclopropylamino)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzimidazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学研究应用
2-(3H-benzimidazol-5-ylamino)-4-(cyclopropylamino)pyrimidine-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(3H-benzimidazol-5-ylamino)-4-(cyclopropylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as cell growth inhibition, apoptosis induction, or immune response modulation.
相似化合物的比较
Similar Compounds
- 2-(3H-benzimidazol-5-ylamino)-4-(methylamino)pyrimidine-5-carboxamide
- 2-(3H-benzimidazol-5-ylamino)-4-(ethylamino)pyrimidine-5-carboxamide
- 2-(3H-benzimidazol-5-ylamino)-4-(propylamino)pyrimidine-5-carboxamide
Uniqueness
2-(3H-benzimidazol-5-ylamino)-4-(cyclopropylamino)pyrimidine-5-carboxamide is unique due to the presence of the cyclopropylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and biological activity, making it a valuable molecule for research and development.
属性
分子式 |
C15H15N7O |
|---|---|
分子量 |
309.33 g/mol |
IUPAC 名称 |
2-(3H-benzimidazol-5-ylamino)-4-(cyclopropylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H15N7O/c16-13(23)10-6-17-15(22-14(10)20-8-1-2-8)21-9-3-4-11-12(5-9)19-7-18-11/h3-8H,1-2H2,(H2,16,23)(H,18,19)(H2,17,20,21,22) |
InChI 键 |
IRTSSLDSBHCJSQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC2=NC(=NC=C2C(=O)N)NC3=CC4=C(C=C3)N=CN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-methylcyclopropyl)methyl]propan-1-amine](/img/structure/B13875677.png)
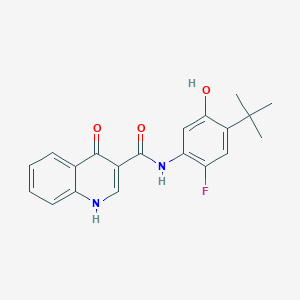
![3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13875691.png)
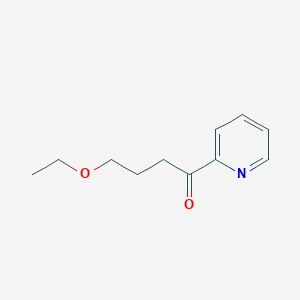
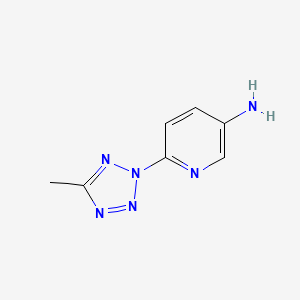
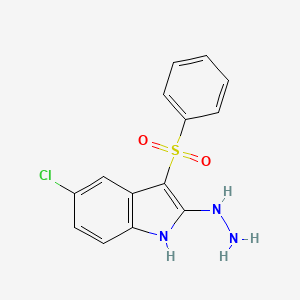
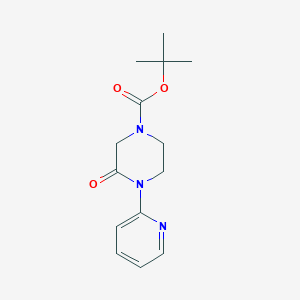
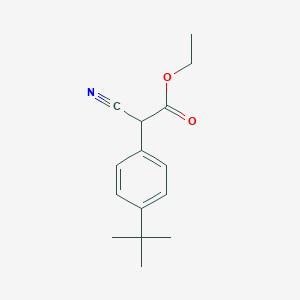

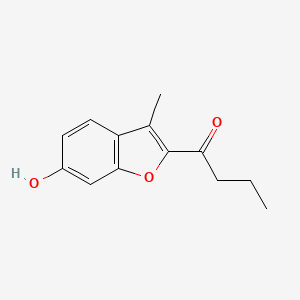
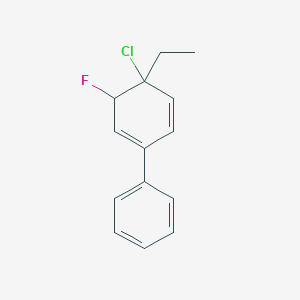
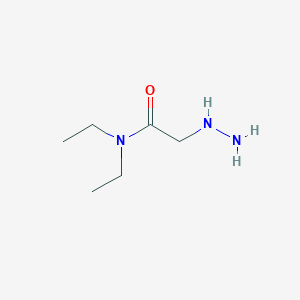
![Tert-butyl 4-[2-chloro-6-(hydroxymethyl)thieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B13875735.png)
